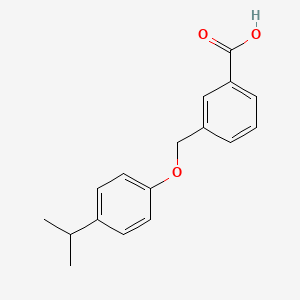

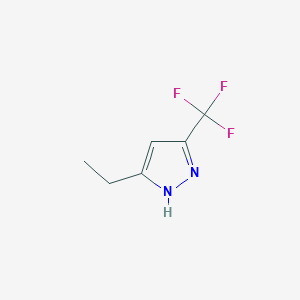

![molecular formula C13H10F3N B3137317 2'-(三氟甲基)[1,1'-联苯]-2-胺 CAS No. 438-84-6](/img/structure/B3137317.png)

2'-(三氟甲基)[1,1'-联苯]-2-胺

描述

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of trifluoromethyl groups into aromatic rings. For instance, the synthesis of novel fluorinated aromatic diamine monomers, such as 1,1-bis [4- (4′-aminophenoxy)phenyl]-1- [3″,5″-bis (trifluoromethyl)phenyl]-2,2,2-trifluoroethane, is achieved by coupling reactions followed by reduction processes. Similarly, the preparation of 2,2-bis (trifluoromethyl)-1,3-heterocycles from tetrakis (trifluoromethyl)-1,3-dithietane involves reactions with bifunctional compounds.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the trifluoromethyl groups. These groups are highly electronegative, which can lead to electron delocalization and affect bond lengths and angles within the molecule. For example, the crystal and molecular structures of bis ( (trifluoromethyl)sulfonyl)amine and related compounds reveal electron delocalization and shortening of the S–N bond upon deprotonation.

Chemical Reactions Analysis

Fluorinated aromatic compounds participate in various chemical reactions, often exhibiting unique reactivity due to the influence of the trifluoromethyl groups. For example, 2,4-bis (trifluoromethyl)phenylboronic acid catalyzes dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction mechanism.

Physical and Chemical Properties Analysis

The introduction of trifluoromethyl groups into aromatic compounds significantly affects their physical and chemical properties. For example, the compound “4-trifluoromethylbiphenyl” has an average mass of 222.206 Da and a monoisotopic mass of 222.065628 Da . It also has a density of 1.2±0.1 g/cm³, a boiling point of 257.1±35.0 °C at 760 mmHg, and a flash point of 95.3±13.9 °C .

科学研究应用

催化剂开发

2,4-双(三氟甲基)苯硼酸与2'-(三氟甲基)[1,1'-联苯]-2-胺密切相关,可作为羧酸和胺之间脱水酰胺化的催化剂。该催化剂对α-二肽合成具有重要意义 (Wang, Lu, & Ishihara, 2018)。

材料科学:氟化聚酰亚胺

一种新型的三氟甲基取代双(醚胺)单体,其中包括与2'-(三氟甲基)[1,1'-联苯]-2-胺结构相似的化合物,导致了可溶于有机溶剂的低色氟化聚酰亚胺的开发。这些聚酰亚胺表现出优异的溶解性、热稳定性和低介电常数,使其非常适合各种工业应用 (Chung, Tzu, & Hsiao, 2006)。

有机发光二极管 (OLED)

与2'-(三氟甲基)[1,1'-联苯]-2-胺相似的化合物用于开发用于有机发光二极管 (OLED) 的溶液可加工双极性分子。这些化合物由于其优异的热稳定性和溶解性,可作为磷光 OLED 的有效主体材料 (Ge et al., 2008)。

有机化合物的合成

使用与2'-(三氟甲基)[1,1'-联苯]-2-胺结构相关的化合物的钯催化的双胺化反应对于合成多种有机化合物至关重要,包括 1-取代的 2-(三氟甲基)吲哚。该方法允许在一个容器中有效形成两个 C-N 键,证明了其在有机合成中的重要性 (Dong et al., 2010)。

催化和反应效率

类似于2'-(三氟甲基)[1,1'-联苯]-2-胺的联苯化合物负载的钯配合物是催化各种芳基卤代物和三氟甲磺酸酯催化胺化的有效催化剂。这些催化剂在不同的底物组合和温度下都非常有效,为催化胺化过程的进步做出了重大贡献 (Wolfe et al., 2000)。

氧化催化中的金属配合物

含有与2'-(三氟甲基)[1,1'-联苯]-2-胺结构密切相关的联苯桥连配体的铁(II)、锰(II)和钴(II)配合物已被合成并用于烷烃氧化催化中。独特的配体结构影响配位几何和催化性能,主要在环己烷的氧化中 (Britovsek, England, & White, 2006)。

多刺激响应材料

类似于2'-(三氟甲基)[1,1'-联苯]-2-胺的三氟甲基-联苯化合物已被设计为表现出多刺激响应荧光转换行为。这些化合物用于开发在研磨、加热或暴露于有机蒸汽等不同条件下改变发射颜色的材料 (Dou et al., 2011)。

有机化学中的三氟甲基化过程

三氟甲基,作为2'-(三氟甲基)[1,1'-联苯]-2-胺等化合物的一部分,在有机化合物的三氟甲基化中至关重要。这些过程对于创造具有特殊活性的化合物至关重要,可应用于制药、农业和材料科学 (Zhang, 2014)。

氮杂环合成

三氟甲基化氮杂环的合成有时会带来挑战。2'-(三氟甲基)[1,1'-联苯]-2-胺等化合物用于新型氮杂环化工艺,展示了在构建三氟甲基化杂环中的高效合成和广泛适用性 (Mészáros et al., 2018)。

亲电芳香取代

已开发出一种使用与2'-(三氟甲基)[1,1'-联苯]-2-胺相关的α-三氟甲基酮对5-苯硫吩-2-胺进行三氟甲基羟烷基化的方法。该方法代表了亲电芳香取代的重大进步,对有机合成至关重要 (Duvauchelle et al., 2022)。

安全和危害

While specific safety and hazard information for “2’-(Trifluoromethyl)[1,1’-biphenyl]-2-amine” was not found, general safety measures for handling similar compounds include avoiding contact with skin and eyes, not breathing dust, and not ingesting . If swallowed, immediate medical assistance should be sought . The compound should be kept in a dry, cool, and well-ventilated place .

属性

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N/c14-13(15,16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)17/h1-8H,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZMZZQCLUPFHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid](/img/structure/B3137245.png)

![N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluoroaniline](/img/structure/B3137273.png)

![N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-2,4-dimethoxyaniline](/img/structure/B3137274.png)

![2,7-Bis[2-[4-(diphenylamino)phenyl]vinyl]spiro[9H-fluorene-9,9'-[9H]fluorene]](/img/structure/B3137290.png)

![Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride](/img/structure/B3137311.png)

![3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B3137331.png)